molecular formula C13H23N3O B14880276 (6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Cat. No.: B14880276
M. Wt: 237.34 g/mol
InChI Key: DAEMVKNOWWFJHC-UHFFFAOYSA-N
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Description

The compound (6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a complex organic molecule with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the tert-butyl and dimethyl groups, and finally, the addition of the methanol group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or other functional groups.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • (6-methyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
  • (6-ethyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Uniqueness

The uniqueness of (6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol lies in its specific substituents, which confer distinct chemical and biological properties. The tert-butyl group, in particular, may enhance its stability and influence its interactions with molecular targets.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

(6-tert-butyl-1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)methanol

InChI

InChI=1S/C13H23N3O/c1-8-11-9(7-17)6-10(13(2,3)4)14-12(11)16(5)15-8/h9-10,14,17H,6-7H2,1-5H3

InChI Key

DAEMVKNOWWFJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(N2)C(C)(C)C)CO)C

Origin of Product

United States

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